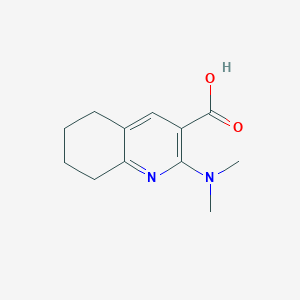

2-(Dimethylamino)-5,6,7,8-tetrahydroquinoline-3-carboxylic acid

Description

Properties

Molecular Formula |

C12H16N2O2 |

|---|---|

Molecular Weight |

220.27 g/mol |

IUPAC Name |

2-(dimethylamino)-5,6,7,8-tetrahydroquinoline-3-carboxylic acid |

InChI |

InChI=1S/C12H16N2O2/c1-14(2)11-9(12(15)16)7-8-5-3-4-6-10(8)13-11/h7H,3-6H2,1-2H3,(H,15,16) |

InChI Key |

KVQZZDUHXGEMBE-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C=C2CCCCC2=N1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Hantzsch Dihydropyridine Synthesis Adaptations

- The classical Hantzsch synthesis, involving the condensation of 3-ketoamides, aldehydes, and 3-aminoenones, has been adapted to synthesize tetrahydroquinoline derivatives bearing carboxylic acid groups at the 3-position.

- Typical conditions involve heating in isopropanol at 80 °C for several days to optimize yield and purity.

- Variations include microwave heating and use of different 1,3-dicarbonyl compounds, though these may reduce yield or purity.

- The 3-ketoamide intermediates are frequently prepared by heating anilines with methyl acetoacetate or related reagents, sometimes catalyzed by Lewis acids, but neat methyl acetoacetate heating is preferred for better outcomes.

Petasis Reaction Coupled with Pomeranz–Fritsch–Bobbitt Cyclization

- A sophisticated approach involves the Petasis multicomponent reaction to form aminoacetal intermediates, which are subsequently cyclized via the Pomeranz–Fritsch–Bobbitt reaction to construct the tetrahydroquinoline core.

- For example, chiral aminoacetaldehyde acetals derived from (R)-phenylglycinol react with boronic acids and glyoxylic acid to form oxazinone intermediates.

- These intermediates undergo cyclization to yield the tetrahydroquinoline-3-carboxylic acid framework with high stereoselectivity.

- This method has been demonstrated in the synthesis of related tetrahydroisoquinoline carboxylic acids and is adaptable to the tetrahydroquinoline system.

Specific Preparation Method for 2-(Dimethylamino)-5,6,7,8-tetrahydroquinoline-3-carboxylic Acid

While direct literature on this exact compound is limited, analogous synthetic routes and patent disclosures provide detailed insights into its preparation:

Amide Formation and Functional Group Manipulation

- The compound can be prepared via amide bond formation involving the 3-carboxylic acid derivative of the tetrahydroquinoline scaffold.

- Coupling reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and bases like N,N-diisopropylethylamine (DIPEA) facilitate efficient amide bond formation under mild conditions.

- This method is well documented in the synthesis of related tetrahydrobenzothiophene derivatives and can be extrapolated to tetrahydroquinoline analogs.

Use of Carbodiimide Activation and Ammonia Treatment

- Patented processes describe the conversion of carboxylic acids to amides via activation with carbodiimides (e.g., 1,1′-carbodiimidazole) in the presence of catalysts like 4-(dimethylamino)pyridine (DMAP).

- Subsequent reaction with ammonia under controlled temperature and pressure yields the amide product.

- The process includes crystallization steps from solvents like dimethylformamide (DMF) and purification by pH adjustment and extraction, ensuring high purity and yield.

Summary of Key Reagents, Conditions, and Yields

Mechanistic and Stereochemical Considerations

- The Petasis/Pomeranz–Fritsch–Bobbitt sequence allows for stereocontrolled synthesis of tetrahydroquinoline carboxylic acids, with chiral auxiliaries like (R)-phenylglycinol imparting enantioselectivity.

- The choice of reaction conditions (e.g., temperature, solvent, acid/base additives) critically influences the yield and stereochemical outcome.

- Amide bond formation via HATU or carbodiimide activation proceeds through well-understood nucleophilic acyl substitution mechanisms, optimized for minimal side reactions.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-5,6,7,8-tetrahydroquinoline-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

2-(Dimethylamino)-5,6,7,8-tetrahydroquinoline-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-5,6,7,8-tetrahydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues include:

5,6,7,8-Tetrahydroquinoline-3-carboxylic acid: Lacks the dimethylamino group, reducing basicity and altering solubility.

2-Amino-5,6,7,8-tetrahydroquinoline-3-carboxylic acid: Replaces dimethylamino with a primary amine, affecting hydrogen-bonding capacity and pKa.

2-(Diethylamino)-5,6,7,8-tetrahydroquinoline-3-carboxylic acid: Substitutes dimethylamino with diethylamino, increasing steric bulk and lipophilicity.

Physicochemical Properties

| Property | Target Compound | 5,6,7,8-Tetrahydroquinoline-3-carboxylic Acid | 2-Amino Analogue |

|---|---|---|---|

| Molecular Weight | ~250 g/mol (estimated) | ~205 g/mol | ~220 g/mol |

| pKa (Carboxylic Acid) | ~4.5 (predicted) | ~4.5 | ~4.5 |

| LogP | ~1.2 (calculated) | ~0.8 | ~0.5 |

| Solubility | Moderate in water | High | Moderate |

Biological Activity

2-(Dimethylamino)-5,6,7,8-tetrahydroquinoline-3-carboxylic acid (CAS 1250560-68-9) is a compound of interest due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

- Molecular Formula : CHNO

- Molar Mass : 192.21 g/mol

- Synonyms : 2-Amino-5,6,7,8-tetrahydroquinoline-3-carboxylic acid

Antimicrobial Activity

Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial properties. In particular, studies have shown that certain analogues possess antibacterial activity against various strains of bacteria. For example:

| Compound | Activity | Target Organism |

|---|---|---|

| This compound | Moderate | Staphylococcus aureus |

| 4-amino-7-oxo-substituted analogues | Low | CCRF-CEM leukemia cells |

The antibacterial activity of the compound was evaluated in vitro against Staphylococcus aureus and demonstrated moderate effectiveness .

Antiviral Activity

Further investigations into the antiviral potential of related compounds have yielded promising results. Some derivatives have been noted for their ability to inhibit viral RNA synthesis by blocking RNA polymerase II. However, the cytotoxicity associated with some of these compounds limits their therapeutic application .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Certain derivatives have shown the ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation. For instance, compounds with specific substitutions on the quinoline ring displayed enhanced anti-inflammatory activity compared to standard treatments .

Case Study 1: Synthesis and Evaluation of Antibacterial Activity

A study conducted by researchers synthesized various 2-(dimethylamino)-5,6,7,8-tetrahydroquinoline derivatives and evaluated their antibacterial efficacy. The results indicated that specific modifications to the chemical structure significantly influenced the antibacterial potency against Staphylococcus aureus. The most effective derivative exhibited an IC50 value lower than 10 µg/mL .

Case Study 2: Antiviral Screening

In another study focusing on antiviral activity, a series of tetrahydroquinoline derivatives were tested against human cytomegalovirus (HCMV). The results highlighted that some compounds effectively inhibited viral replication at non-cytotoxic concentrations, indicating their potential as antiviral agents .

Q & A

Q. What are the standard synthetic routes for preparing 2-(Dimethylamino)-5,6,7,8-tetrahydroquinoline-3-carboxylic acid?

The synthesis typically involves multi-step protocols:

- Vilsmeier-Haack Formylation : Reacting substituted quinolines with reagents like MSCL-DMF/DMAC to introduce formyl/acetyl groups at the 3-position .

- Nitro Reduction : Catalytic hydrogenation (e.g., Pd/C) or chemical reduction (e.g., Fe/HCl) of 8-nitro intermediates to generate 8-amino derivatives, critical for cyclization .

- Cyclization : PPA (polyphosphoric acid)-catalyzed lactamization of amino-substituted dihydroquinoline precursors to form the tetrahydroquinoline core .

- Functionalization : Introducing dimethylamino groups via nucleophilic substitution or reductive amination of halogenated intermediates .

Q. How is the compound characterized using spectroscopic and analytical methods?

- NMR Spectroscopy : H and C NMR confirm substituent positions and ring saturation. DEPT and 2D experiments (COSY, HMQC) resolve structural ambiguities .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, aligning with theoretical calculations .

- IR Spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm) .

- Elemental Analysis : Ensures purity and stoichiometric consistency .

Advanced Research Questions

Q. How can lactamization conditions be optimized for forming tetrahydroquinoline derivatives?

- Catalyst Selection : PPA is standard, but alternative Brønsted acids (e.g., Eaton’s reagent) may improve yield .

- Temperature Control : Heating at 100–120°C for 4–8 hours balances reaction completion and byproduct suppression .

- Precursor Modification : Using electron-withdrawing substituents (e.g., nitro or chloro groups) on the quinoline ring accelerates cyclization kinetics .

Q. What strategies address contradictions in spectral data during structural confirmation?

- Dynamic Effects : Conformational flexibility in tetrahydroquinoline rings can cause unexpected H NMR splitting; variable-temperature NMR resolves this .

- Stereochemical Assignments : X-ray crystallography or NOE experiments clarify spatial arrangements of substituents .

- Computational Validation : DFT calculations predict NMR chemical shifts, aiding in reconciling experimental vs. theoretical data .

Q. How do modifications to substituents affect antimicrobial activity?

- Dimethylamino Group : Enhances membrane penetration via lipophilicity, improving activity against Gram-positive bacteria .

- Carboxylic Acid Moiety : Critical for metal chelation (e.g., bacterial gyrase inhibition). Esterification reduces activity, suggesting a free COOH group is essential .

- Ring Saturation : Tetrahydroquinoline derivatives show reduced cytotoxicity compared to fully aromatic analogs, balancing efficacy and safety .

Q. What methods evaluate the compound’s redox behavior and stability?

- Cyclic Voltammetry : Probes oxidation potentials of the tetrahydroquinoline ring, relevant for metabolic stability .

- Forced Degradation Studies : Acidic/basic hydrolysis (e.g., HCl/NaOH at 70°C) identifies labile groups (e.g., ester hydrolysis in ethyl carboxylate derivatives) .

Methodological Insights from Evidence

- Synthetic Protocols : , and 10 provide foundational steps for quinoline functionalization.

- Structural Confirmation : and highlight advanced spectral techniques for resolving complex structures.

- Biological Activity : links substituent effects to antimicrobial mechanisms, guiding rational drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.